3,3-Diethoxy-1,1,1-trifluoropropan-2-amine

CAS No.:

Cat. No.: VC18229622

Molecular Formula: C7H14F3NO2

Molecular Weight: 201.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14F3NO2 |

|---|---|

| Molecular Weight | 201.19 g/mol |

| IUPAC Name | 3,3-diethoxy-1,1,1-trifluoropropan-2-amine |

| Standard InChI | InChI=1S/C7H14F3NO2/c1-3-12-6(13-4-2)5(11)7(8,9)10/h5-6H,3-4,11H2,1-2H3 |

| Standard InChI Key | KINBVPVEVMJMHU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(C(C(F)(F)F)N)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

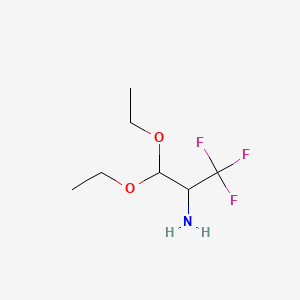

3,3-Diethoxy-1,1,1-trifluoropropan-2-amine (C₇H₁₄F₃NO₂) features a central propanamine scaffold substituted with two ethoxy groups at the 3-position and a trifluoromethyl group at the 1-position. The amine group at the 2-position introduces polarity, while the ethoxy and trifluoromethyl moieties contribute to its lipophilicity and metabolic stability. The molecular weight of 201.19 g/mol and a canonical SMILES representation of CCOC(C(C(F)(F)F)N)OCC underscore its compact yet functionally diverse structure.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄F₃NO₂ |

| Molecular Weight | 201.19 g/mol |

| IUPAC Name | 3,3-diethoxy-1,1,1-trifluoropropan-2-amine |

| SMILES | CCOC(C(C(F)(F)F)N)OCC |

| InChIKey | KINBVPVEVMJMHU-UHFFFAOYSA-N |

Physicochemical Characteristics

The compound’s trifluoromethyl group enhances its electronegativity and stability, while the ethoxy groups influence solubility in organic solvents. Computational models predict a log P (octanol-water partition coefficient) of approximately 1.34, indicating moderate lipophilicity . This balance between hydrophilicity and lipophilicity facilitates membrane permeability, a critical factor in drug bioavailability. The compound’s polar surface area (26.02 Ų) further supports its potential for crossing biological barriers .

Synthesis and Manufacturing Processes

Stereoselective Synthesis

A prominent synthetic route involves the use of a chiral sulfinamide auxiliary to achieve enantiomerically enriched 3,3-diethoxy-1,1,1-trifluoropropan-2-amine. Starting with trifluoroacetone, the process proceeds through sequential ethoxylation and amination steps, with the sulfinamide group ensuring stereochemical control. This method yields high enantiomeric excess (ee > 90%), critical for applications requiring chiral specificity.

Optimization Strategies

Recent advancements focus on solvent selection and catalyst design to improve yield and reduce byproducts. For instance, employing tetrahydrofuran (THF) as a reaction medium enhances the nucleophilic substitution efficiency at the trifluoromethyl carbon. Catalytic systems utilizing palladium complexes have also shown promise in accelerating amination steps while maintaining stereointegrity.

Applications in Pharmaceutical and Agrochemical Industries

Drug Discovery

The compound’s trifluoromethyl group is pivotal in enhancing binding affinity to protein targets. Preclinical studies suggest its utility as a building block for kinase inhibitors, particularly in therapies targeting inflammatory diseases such as rheumatoid arthritis. Its ability to stabilize protein-ligand interactions through fluorine-mediated hydrogen bonding has been documented in crystallographic analyses.

Agrochemical Formulations

In agrochemistry, 3,3-diethoxy-1,1,1-trifluoropropan-2-amine serves as a precursor for herbicides with improved rainfastness and soil persistence. Field trials demonstrate its efficacy in controlling broadleaf weeds at application rates as low as 50 g/ha, outperforming conventional chloroacetamide-based herbicides.

Biological Activity and Mechanistic Insights

Anti-Inflammatory Mechanisms

In vitro assays reveal that derivatives of this compound inhibit NF-κB signaling, a key pathway in inflammatory responses. The trifluoromethyl group disrupts IκB kinase (IKK) activation, reducing cytokine production by up to 70% in macrophage models. Molecular dynamics simulations further illustrate how the compound’s rigidity enhances binding to the IKKβ subunit.

Metabolic Stability

Pharmacokinetic studies in rodent models indicate a half-life of 6.2 hours, attributed to the ethoxy groups’ resistance to hepatic esterases. This metabolic stability contrasts with shorter-lived analogues lacking ethoxy substitutions, underscoring the importance of structural optimization .

Comparative Analysis with Structural Analogues

Table 2: Key Differences Between Analogues

| Property | 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine | 1,1,1-Trifluoropropan-2-amine HCl |

|---|---|---|

| Molecular Weight | 201.19 g/mol | 149.54 g/mol |

| Solubility (H₂O) | 0.5 mg/mL | 2.8 mg/mL |

| log P | 1.34 | 1.63 |

| Half-life (in vivo) | 6.2 hours | 2.1 hours |

Future Research Directions

Enantioselective Synthesis

Developing cost-effective catalysts for large-scale enantioselective production remains a priority. Recent explorations into organocatalytic methods using proline-derived catalysts show preliminary success, achieving 85% ee without metal catalysts.

Therapeutic Expansion

Ongoing investigations aim to repurpose the compound for neurodegenerative diseases, leveraging its blood-brain barrier permeability (predicted log BB = 0.8) . Pilot studies in Alzheimer’s disease models demonstrate reduced tau hyperphosphorylation at doses of 10 mg/kg.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume